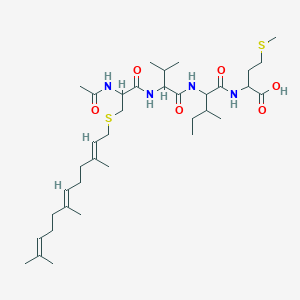

AC-Cys(farnesyl)-val-ile-met-OH

Description

Properties

Molecular Formula |

C36H62N4O6S2 |

|---|---|

Molecular Weight |

711.0 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C36H62N4O6S2/c1-11-27(8)32(35(44)38-29(36(45)46)19-20-47-10)40-34(43)31(24(4)5)39-33(42)30(37-28(9)41)22-48-21-18-26(7)17-13-16-25(6)15-12-14-23(2)3/h14,16,18,24,27,29-32H,11-13,15,17,19-22H2,1-10H3,(H,37,41)(H,38,44)(H,39,42)(H,40,43)(H,45,46)/b25-16+,26-18+ |

InChI Key |

LZZSZMJTHYOSLN-BNBFUNNKSA-N |

Isomeric SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Cys(farnesyl)-val-ile-met-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions. The farnesyl group is introduced by reacting the cysteine residue with a farnesyl donor, such as farnesyl bromide, under basic conditions .

Industrial Production Methods

Industrial production of farnesylated peptides like this compound often employs automated peptide synthesizers. These machines can perform the repetitive cycles of deprotection and coupling required for SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

AC-Cys(farnesyl)-val-ile-met-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: The farnesyl group can be replaced with other lipid groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the farnesyl group.

Major Products Formed

The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiols, and peptides with substituted lipid groups .

Scientific Research Applications

AC-Cys(farnesyl)-val-ile-met-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of farnesylation on peptide structure and function.

Biology: Helps in understanding the role of farnesylated proteins in cellular processes such as signal transduction and membrane association.

Medicine: Investigated for its potential in targeting farnesylated proteins involved in diseases like cancer.

Industry: Used in the development of biosensors and other biotechnological applications.

Mechanism of Action

The farnesyl group in AC-Cys(farnesyl)-val-ile-met-OH facilitates its interaction with cell membranes. This lipid modification increases the hydrophobicity of the peptide, promoting its association with lipid bilayers. The farnesyl group also plays a role in the localization and function of the peptide within the cell. For example, farnesylated peptides can participate in signal transduction pathways by anchoring signaling proteins to the membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Other Prenylated Compounds

Prenylated compounds, including geranyl (10-carbon) and farnesyl (15-carbon) derivatives, exhibit divergent bioactivities based on their isoprenoid chain length and attached functional groups.

- Farnesyl vs. Geranyl Moieties : Farnesyl derivatives (e.g., Cpd1–Cpd4) enhance bacterial outer membrane permeability by 30–50%, while geranyl analogs (Cpd5–Cpd7) are inactive . This suggests the 15-carbon farnesyl chain is critical for membrane interaction, likely due to optimal hydrophobicity and spatial arrangement.

- Farnesyl vs. Allyl Substituents: Ac-Cys(Allyl)-OH, bearing a shorter allyl group, exhibits potent antimicrobial activity (MIC 2.5–10 mg/mL) by disrupting cysteine utilization or bacterial membranes .

Comparison with Farnesyl Transferase Inhibitors (FTIs)

FTIs, such as SCH 66336, inhibit protein prenylation by mimicking the CAAX motif (C = cysteine, A = aliphatic amino acid, X = terminal residue) of substrates like Ras proteins.

- Structural Specificity: While SCH 66336 is a non-peptide FTI optimized for oral bioavailability and picomolar potency , this compound’s peptide backbone may allow it to act as a substrate or competitive inhibitor of farnesyl transferase. However, its large size could limit cellular uptake compared to smaller FTIs.

Comparison with Bisphosphonates Targeting Squalene Synthase

Bisphosphonates like YM 175 inhibit squalene synthase (Ki = 57 nM), blocking cholesterol biosynthesis by sequestering farnesyl pyrophosphate (FPP), a substrate shared with farnesyl transferase .

- This highlights the dual role of farnesyl groups as both enzyme substrates and structural modifiers.

Key Research Findings and Data

- Membrane Activity : Farnesyl derivatives (Cpd1–Cpd4) achieve 30–50% bacterial outer membrane permeabilization, comparable to polymyxin B at 100 µM .

- Antimicrobial Potential: Ac-Cys(Allyl)-OH’s MIC (2.5–10 mg/mL) suggests that this compound, with its larger hydrophobic group, may require structural optimization for similar potency .

- Insecticidal Efficacy : Farnesyl acetate induces 99% pupal mortality in Plutella xylostella, demonstrating the broad bioactivity of farnesyl derivatives .

Q & A

Basic: What is the role of AC-Cys(farnesyl)-val-ile-met-OH in cellular signaling pathways?

This compound is a farnesylated peptide derivative critical for post-translational modification of proteins like Ras. Farnesylation, mediated by farnesyl transferase (FTase), attaches a farnesyl group to the cysteine residue in the C-terminal CaaX motif (C=cysteine, a=aliphatic, X=terminal residue). This modification anchors Ras proteins to cell membranes, enabling their activation in oncogenic signaling pathways . Disruption of this process via FTase inhibitors (FTIs) can block Ras-driven tumorigenesis, though clinical efficacy is limited by alternative prenylation mechanisms .

Basic: How can researchers confirm farnesylation of target proteins like Ras in vitro?

Key methodologies include:

- Enzymatic assays : Use purified FTase, farnesyl pyrophosphate (FPP) as a substrate, and Mg²⁺/Zn²⁺ cofactors to catalyze farnesylation. Monitor reaction progress via SDS-PAGE or autoradiography with tritiated FPP .

- LC-MS/MS : Characterize farnesylated peptides by analyzing mass shifts (~204 Da for farnesyl) and fragmentation patterns. For example, natural isotopic abundance of the farnesyl group aids in spectral identification .

- NMR : Detect farnesyl resonances in labeled proteins, as demonstrated in studies of farnesylated PEX19 .

Advanced: Why do FTIs show preclinical efficacy but fail in clinical trials?

Preclinical models often focus on H-Ras, which relies exclusively on FTase for activation. However, in human cancers (e.g., pancreatic, colorectal), K-Ras undergoes geranylgeranylation via geranylgeranyl transferase (GGTase) when FTase is inhibited, bypassing FTI effects . Clinical trials (e.g., R115777 in colorectal cancer) confirmed this limitation, with no significant survival benefit compared to placebo . Advanced models should incorporate K-Ras-driven tumors or dual FTase/GGTase inhibition strategies .

Advanced: How do alternative prenylation pathways (e.g., geranylgeranylation) impact FTI resistance?

K-Ras and other proteins with CaaX motifs ending in leucine or serine are substrates for GGTase. Geranylgeranylation maintains Ras membrane localization and oncogenic activity even under FTase inhibition. To address this, researchers are exploring:

- Dual FTase/GGTase inhibitors : Target both enzymes but risk toxicity due to broader substrate range.

- K-Ras-specific therapies : Directly target mutant K-Ras or downstream effectors like MEK/ERK .

- Transcriptomic profiling : Identify compensatory pathways (e.g., steroid hormone synthesis via FDFT1) in resistant tumors .

Methodological: What analytical techniques validate the synthesis of this compound?

- LC-MS/MS : Use high-resolution MS to confirm molecular weight and fragmentation patterns. For example, FPP-derived farnesyl groups yield diagnostic ions at m/z 204.1 .

- NMR : Analyze ¹H and ¹³C spectra for farnesyl-specific signals (e.g., methyl groups in isoprene units) .

- Enzymatic digestion : Treat with proteases to isolate the farnesylated C-terminal peptide for further characterization .

Advanced: How do contradictory mechanistic findings in FTase studies impact experimental design?

For example, highlights inconsistencies in proposed mechanisms of farnesyl pyrophosphate condensation. To resolve such conflicts:

- Isotope labeling : Use ³²P or ³H-FPP to track reaction intermediates.

- Structural studies : Perform X-ray crystallography or cryo-EM of FTase-FPP complexes to clarify binding modes .

- Kinetic assays : Compare reaction rates under varying pH and cofactor conditions .

Basic: What structural features of this compound are critical for FTase recognition?

The CaaX motif (Cys-Val-Ile-Met) is essential:

- Cysteine : Sulfhydryl group reacts with FPP.

- Aliphatic residues (Val, Ile) : Hydrophobic interactions with FTase’s binding pocket.

- Terminal methionine : Influences substrate specificity (FTase prefers Met/Ser over Leu) .

Modifying these residues (e.g., replacing Met with Leu) redirects substrates to GGTase, reducing FTI efficacy .

Advanced: How does product inhibition of FPPS influence FTI design?

Farnesyl pyrophosphate synthase (FPPS) is feedback-inhibited by its product, FPP. This allosteric regulation complicates FTI dosing, as FPP accumulation may paradoxically suppress FPPS activity, altering cellular pools of isoprenoids. Strategies include:

- Combination therapies : Pair FTIs with statins (mevalonate pathway inhibitors) to reduce FPP levels .

- FPPS inhibitors : Target FPPS directly to block FPP synthesis .

Methodological: What in vitro models address the limitations of 2D cell cultures in FTI studies?

- 3D organoids : Mimic tumor-stroma interactions and hypoxia-induced resistance .

- Co-cultures : Include fibroblasts or immune cells to study microenvironmental effects on FTI response .

- Patient-derived xenografts (PDX) : Retain genetic heterogeneity and clinical resistance patterns .

Advanced: Can natural compounds serve as FTase inhibitors?

Yes. identifies anthraquinone glycosides from Polygonum multiflorum as FTase inhibitors. However, their potency (IC₅₀ ~10–50 μM) is lower than synthetic FTIs like R115777 (IC₅₀ ~1–10 nM). Natural inhibitors may synergize with conventional therapies but require structural optimization for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.